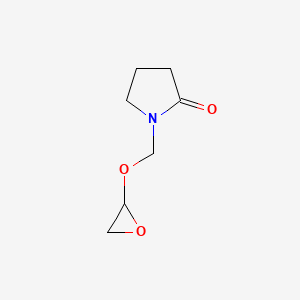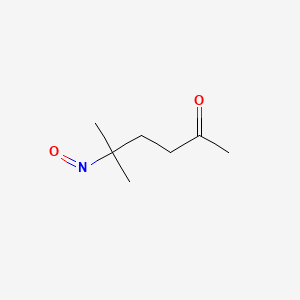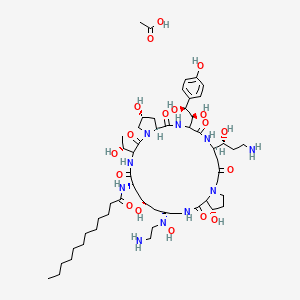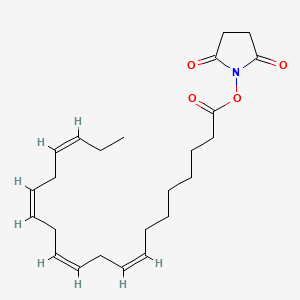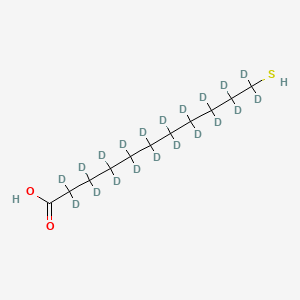![molecular formula C9H9ClN2 B13837186 4-Chloro-1-ethylpyrrolo[2,3-c]pyridine](/img/structure/B13837186.png)
4-Chloro-1-ethylpyrrolo[2,3-c]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-chloro-6-azaindole-3-carboxylate is a chemical compound belonging to the indole family, which is a significant heterocyclic system in natural products and drugs . Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-chloro-6-azaindole-3-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-chloro-6-azaindole with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Análisis De Reacciones Químicas
Types of Reactions: Ethyl 4-chloro-6-azaindole-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, which may exhibit distinct biological activities.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted indole derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .
Aplicaciones Científicas De Investigación
Ethyl 4-chloro-6-azaindole-3-carboxylate has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of ethyl 4-chloro-6-azaindole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds with various enzymes and proteins, inhibiting their activity. This inhibition can lead to the modulation of biological processes, such as cell proliferation and apoptosis, which are crucial in the treatment of diseases like cancer .
Comparación Con Compuestos Similares
Ethyl 4-azaindole-6-carboxylate: This compound shares a similar indole core but lacks the chlorine atom at the 4-position.
Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate: Another indole derivative with distinct substituents, exhibiting different biological activities.
Uniqueness: Ethyl 4-chloro-6-azaindole-3-carboxylate is unique due to the presence of the chlorine atom at the 4-position, which can significantly influence its chemical reactivity and biological activity. This structural feature allows for the formation of specific derivatives that may exhibit enhanced or novel properties compared to other indole derivatives .
Propiedades
Fórmula molecular |
C9H9ClN2 |
|---|---|
Peso molecular |
180.63 g/mol |
Nombre IUPAC |
4-chloro-1-ethylpyrrolo[2,3-c]pyridine |
InChI |
InChI=1S/C9H9ClN2/c1-2-12-4-3-7-8(10)5-11-6-9(7)12/h3-6H,2H2,1H3 |
Clave InChI |
VGWZALISINVCGI-UHFFFAOYSA-N |
SMILES canónico |
CCN1C=CC2=C(C=NC=C21)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


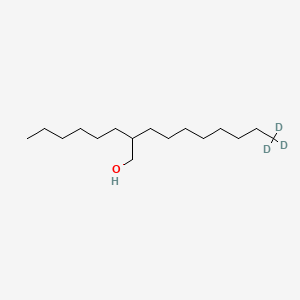
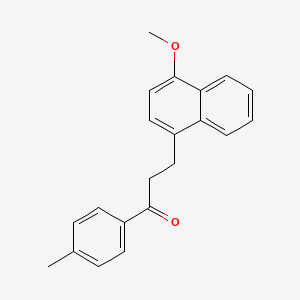

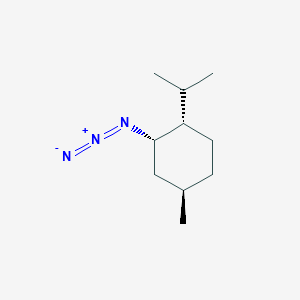
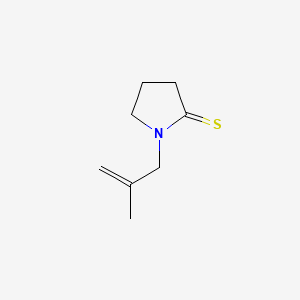
![(R)-(-)-1-[(S)-2-(DI(3,5-Bis-trifluoromethylphenyl)phosphino)ferrocenyl]ethyldi(3,5-dimethylphenyl)phosphine](/img/structure/B13837122.png)
![2-[(2R)-4-benzylpiperazin-2-yl]ethanol;dihydrochloride](/img/structure/B13837127.png)
